molecular formula C23H24N4O4S B2569063 N-benzyl-4-(4-cyano-5-(((tetrahydrofuran-2-yl)methyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide CAS No. 941004-68-8

N-benzyl-4-(4-cyano-5-(((tetrahydrofuran-2-yl)methyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide

Cat. No. B2569063
CAS RN: 941004-68-8
M. Wt: 452.53
InChI Key: CGCYMVRSWBFGHD-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-cyano-5-(((tetrahydrofuran-2-yl)methyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-4-(4-cyano-5-(((tetrahydrofuran-2-yl)methyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-(4-cyano-5-(((tetrahydrofuran-2-yl)methyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

COX-2 Inhibition for Anti-inflammatory and Analgesic Applications

A study on derivatives of benzenesulfonamide, similar to the compound of interest, has shown promising results in the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The introduction of specific substituents, such as fluorine atoms, has been found to increase COX-2 selectivity, leading to the identification of potent and orally active inhibitors for conditions like rheumatoid arthritis and acute pain Hiromasa Hashimoto et al., 2002.

Novel Synthesis Methods for Pharmaceutical Intermediates

Innovative synthesis methods utilizing N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent have been developed for the creation of various benzonitriles from (hetero)aryl bromides. This methodology has enabled the efficient production of pharmaceutical intermediates, showcasing the versatility of sulfonamide derivatives in synthetic chemistry P. Anbarasan et al., 2011.

Photodynamic Therapy for Cancer Treatment

A new zinc phthalocyanine derivative substituted with benzenesulfonamide groups has demonstrated high singlet oxygen quantum yield, making it a potential candidate for photodynamic therapy in cancer treatment. Its properties suggest significant potential for use as a Type II photosensitizer, which could open new avenues for non-invasive cancer therapies M. Pişkin et al., 2020.

Carbonic Anhydrase Inhibition for Therapeutic Applications

Research on novel benzene and tetrafluorobenzenesulfonamide derivatives has identified compounds as effective inhibitors of carbonic anhydrase isozymes, which play roles in various physiological processes. These inhibitors have shown promise in targeting tumor-associated isozymes, presenting a potential pathway for cancer treatment strategies N. Pala et al., 2014.

Antibacterial and Antifungal Activities

Sulfanilamide-derived triazole compounds, closely related structurally to the compound , have been synthesized and tested for their antibacterial and antifungal activities. Preliminary results indicate that certain derivatives exhibit promising antibacterial potency, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents Xian-Long Wang et al., 2010.

properties

IUPAC Name

N-benzyl-4-[4-cyano-5-(oxolan-2-ylmethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-27(16-17-6-3-2-4-7-17)32(28,29)20-11-9-18(10-12-20)22-26-21(14-24)23(31-22)25-15-19-8-5-13-30-19/h2-4,6-7,9-12,19,25H,5,8,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCYMVRSWBFGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4CCCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(4-cyano-5-(((tetrahydrofuran-2-yl)methyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide

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